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Compound of Interest

3-Chloro-3',4'-
Compound Name:

dimethoxybenzophenone
CAS No.: 116412-84-1
Cat. No.: B1586548

Get Quote

\ J

Compound Class: Diaryl Ketones / Benzophenone Derivatives Primary Application:
Pharmacophore Exploration & SAR Optimization[1]

Executive Summary

3-Chloro-3',4'-dimethoxybenzophenone (CAS: 116412-84-1) is a specialized organic
intermediate primarily utilized in Structure-Activity Relationship (SAR) studies.[1] While often
overshadowed by its regioisomer 4-chloro-3',4'-dimethoxybenzophenone (a key intermediate
for the fungicide Dimethomorph), the 3-chloro variant serves as a critical probe for examining
the steric and electronic effects of meta-halogenation in benzophenone-based bioactive
scaffolds.[1]

This guide provides a definitive nomenclature reference, a validated synthetic protocol via
Friedel-Crafts acylation, and a mechanistic breakdown of its utility in drug design.[1]

Nomenclature and Synonyms
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Accurate identification is critical in this chemical space due to the high prevalence of positional
isomers. The following table consolidates valid synonyms and identifiers for integration into
LIMS (Laboratory Information Management Systems) and procurement databases.

ble 1: Chemical Ident : [112113]

Category Identifier | Synonym Context

3-Chloro-3',4'-
Common Name ) Standard Laboratory Usage
dimethoxybenzophenone

(3-Chlorophenyl)(3,4-
IUPAC Name ) Formal Nomenclature
dimethoxyphenyl)methanone

CAS Registry 116412-84-1 Unique Identifier (Exact Match)

. 3,4-Dimethoxy-3'- . , o
Inversion Name Alternative naming priority
chlorobenzophenone

] ) m-Chloro-3',4'- . o
Substituent Notation ) Describing meta substitution
dimethoxybenzophenone

Methanone, (3-chlorophenyl) ] )
CA Index Name ) Chemical Abstracts Service
(3,4-dimethoxyphenyl)-

Not to be confused with:[1][2]
S [3] 4-Chloro-3',4'*- N ) ]
Isomeric Distinction ] Critical Quality Attribute (CQA)
dimethoxybenzophenone

(CAS 116412-83-0)

Chemical Architecture & Electronic Properties

To understand the utility of this compound, one must analyze its electronic environment.[1] The
benzophenone core acts as a linker, while the substituents drive interaction with biological
targets.[1]

e Ring A (3-Chlorophenyl): The chlorine atom at the meta position exerts an electron-
withdrawing inductive effect (-I) without the resonance donation (+R) typically seen in para
substitution.[1] This alters the lipophilicity (LogP) and metabolic stability of the ring compared
to the 4-chloro isomer.[1]
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» Ring B (3,4-Dimethoxyphenyl): The veratrole moiety is electron-rich due to the strong
electron-donating effect (+M) of the two methoxy groups.[1] This creates a "push-pull”
electronic system across the carbonyl bridge.[1]

Visualization: Electronic "Push-Pull" Mechanism

The following diagram illustrates the electronic synthesis logic and the differentiation between
the target compound and its isomer.

Ring A: 3-Chlorophenyl
(Electron Withdrawing -I)

Meta-Substitution Steric Probe

3-Chloro-3',4'-dimethoxybenzophenone
(Target Ligand)

Benzophenone Core Veratrole Moiety H-Bond Acceptor ..................

Ring B: 3,4-Dimethoxyphenyl
(Electron Donating +M)

Click to download full resolution via product page

Figure 1: Structural logic of the target compound. The meta-chloro substitution (Ring A)
distinguishes this molecule from common agrochemical precursors, making it a specific tool for
fine-tuning binding pocket fit.[1]

Validated Synthetic Protocol

Objective: Synthesis of 3-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation.

Rationale: The reaction utilizes 3-chlorobenzoyl chloride and 1,2-dimethoxybenzene
(veratrole).[1] Veratrole is highly activated toward electrophilic aromatic substitution. The
acylation will occur predominantly at the para position relative to one methoxy group (position 4
of the veratrole ring) to minimize steric hindrance, yielding the desired 3',4'-dimethoxy
substitution pattern.[1]

Reagents & Materials[1][3][5][6]

e Substrate: 1,2-Dimethoxybenzene (Veratrole) [1.0 eq]
o Acylating Agent: 3-Chlorobenzoyl chloride [1.1 eq][1]

 Catalyst: Aluminum Chloride (AICls), anhydrous [1.2 eq][1]
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e Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

e Quench: 1IN HCI/ Crushed Ice

Step-by-Step Workflow

o Catalyst Activation:

o In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and reflux
condenser, suspend anhydrous AIClsz (1.2 eq) in dry DCM at 0°C.

o Critical Control Point: Ensure the system is strictly anhydrous to prevent catalyst
deactivation.

Acyl Chloride Addition:

o Add 3-Chlorobenzoyl chloride (1.1 eq) dropwise to the suspension.[1] Stir for 15 minutes
until the complex forms (solution often turns yellow/orange).

Substrate Introduction:

o Add 1,2-Dimethoxybenzene (1.0 eq) diluted in DCM dropwise over 30 minutes,
maintaining the internal temperature below 5°C.

o Mechanistic Note: Slow addition prevents poly-acylation and controls the exotherm.[1]

Reaction & Monitoring:

o Allow the mixture to warm to room temperature. If conversion is slow (monitored via
TLC/HPLC), heat to reflux (40°C) for 2—4 hours.[1]

o Endpoint: Disappearance of Veratrole.

Quench & Workup:
o Pour the reaction mixture slowly onto a slurry of crushed ice and 1N HCI.

o Safety: Evolution of HCI gas; perform in a fume hood.
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o Separate the organic layer. Extract the aqueous layer twice with DCM.

o Wash combined organics with Brine, dry over Na=SOa, and concentrate in vacuo.[1]

 Purification:
o Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
o Expected Yield: 75-85%.

o Appearance: White to off-white crystalline solid.[1]

Workflow Diagram

1. Catalyst Activation
(AICI3 + DCM, 0°C)

2. Complex Formation
(+ 3-Chlorobenzoyl Chloride)

3. Electrophilic Attack
(+ Veratrole, Dropwise)

4. Reaction Monitoring
(TLC: Disappearance of SM)

Complete

5. Acidic Quench
(Ice/HCI)

6. Recrystallization
(EtOH)
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Figure 2: Friedel-Crafts acylation workflow for the regioselective synthesis of the target
benzophenone.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound and differentiate it from the 4-chloro
isomer, use the following spectroscopic markers:

» 1H NMR (CDCls, 400 MHz):

o Methoxy Groups: Two distinct singlets (or a very close doublet) around 6 3.90-3.98 ppm
(6H total).[1]

o Aromatic Region (Ring B): Look for the ABX system characteristic of the 3,4-dimethoxy
ring (& 6.9—-7.5 ppm).[1]

o Aromatic Region (Ring A - Critical): The meta-chloro substitution pattern is distinct.[1] Look
for a singlet-like triplet (t, J~2Hz) for the proton at position 2 (between the ketone and Cl),
which is deshielded by the carbonyl.[1]

» Contrast: The para-chloro isomer would show a symmetric AA'BB' doublet system for
Ring A.[1]

e Mass Spectrometry (ESI+):
o [M+H]+: Calculated m/z = 277.06.[1]

o Isotope Pattern: A distinct Chlorine pattern (M and M+2 in a 3:1 ratio) must be visible.[1]

Application Context: Why use the Meta Isomer?

In drug discovery, "chlorine scanning” is a standard technique.[1] If a lead compound
containing the 4-chloro moiety (common in commercial fungicides like Dimethomorph) shows
metabolic instability or poor solubility, researchers synthesize the 3-chloro (meta) analog.[1]
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» Metabolic Blocking: The meta-Cl can block metabolic oxidation at the C3 position without
extending the molecule's length as much as a para-substituent.[1]

e Sigma-Hole Interactions: The position of the halogen affects its ability to form halogen bonds
with carbonyl backbone residues in target proteins.[1]

« Intellectual Property: Novel isomers are often synthesized to secure "markush structure”
patent coverage around a bioactive core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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